An In-Depth Technical Guide to Trityl-PEG10-Azide for Advanced Drug Development
An In-Depth Technical Guide to Trityl-PEG10-Azide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Trityl-PEG10-Azide is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule playing a pivotal role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. Its unique architecture, featuring a terminal azide (B81097) for "click" chemistry, a hydrophilic PEG10 spacer, and a protecting trityl group, offers a versatile platform for the synthesis of sophisticated molecular architectures. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Core Properties and Specifications
Trityl-PEG10-Azide is a well-defined chemical entity with consistent properties that are crucial for reproducible experimental outcomes. The hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the resulting conjugates, a critical factor in improving the pharmacokinetic profiles of novel therapeutics.
| Property | Value | Source(s) |
| Chemical Formula | C₃₉H₅₅N₃O₁₀ | [1][2] |
| Molecular Weight | 725.87 - 725.9 g/mol | [1][2] |
| CAS Number | 877239-08-2 | |
| Purity | ≥95% to 98% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C | |
| Shipping Conditions | Typically shipped at ambient temperature or with blue ice |
Key Applications in Drug Development
The primary utility of Trityl-PEG10-Azide lies in its role as a versatile linker for creating covalent linkages between different molecular entities.
PROTAC Synthesis: Trityl-PEG10-Azide is extensively used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The PEG10 linker in Trityl-PEG10-Azide provides the necessary spatial separation between the E3 ligase ligand and the target protein ligand.
Bioconjugation via Click Chemistry: The terminal azide group is a key functional handle that allows for highly efficient and specific conjugation to molecules containing an alkyne group via "click chemistry". This bioorthogonal reaction is widely employed for labeling and conjugating sensitive biomolecules due to its high yield, specificity, and biocompatibility.
Experimental Protocols and Methodologies
The utility of Trityl-PEG10-Azide is realized through a series of well-established chemical reactions. The following sections detail the protocols for deprotection and subsequent conjugation reactions.
Trityl Group Deprotection
The trityl group serves as a protecting group for a terminal functional group (e.g., a hydroxyl group which is then converted to an azide). In many synthetic routes, the trityl group is removed to reveal a functional group for further modification. However, in the case of Trityl-PEG10-Azide, the trityl group is typically protecting one end of the PEG linker, while the azide is at the other end, ready for reaction. If a protocol requires the removal of the trityl group to expose a functional group, it can be achieved under acidic conditions or via hydrogenolysis.
Protocol: Acid-Mediated Trityl Deprotection
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Dissolution: Dissolve the trityl-protected compound in a suitable organic solvent such as dichloromethane (B109758) (DCM).
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Acidification: Add a solution of a mild acid, such as trifluoroacetic acid (TFA) in DCM (e.g., 1-5% TFA), dropwise to the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
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Quenching: Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate.
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Extraction and Purification: Perform an aqueous workup, dry the organic layer, and purify the deprotected product using column chromatography.
Caption: Workflow for the acid-mediated deprotection of a trityl group.
Click Chemistry Conjugation
Trityl-PEG10-Azide is a reagent primed for click chemistry reactions, which are known for their high efficiency and specificity. It can participate in both copper-catalyzed and copper-free variants.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a stable triazole linkage between the azide group of Trityl-PEG10-Azide and a terminal alkyne on a target molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).
Protocol: General CuAAC Reaction
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Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, Trityl-PEG10-Azide, copper(II) sulfate (B86663), and sodium ascorbate (B8700270) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
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Reaction Setup: In a reaction vessel, combine the alkyne-containing molecule and Trityl-PEG10-Azide.
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Catalyst Addition: Add the copper(II) sulfate solution, followed by the sodium ascorbate solution to initiate the reaction. A copper-chelating ligand like THPTA or TBTA can be included to improve catalyst stability and reduce cytotoxicity in biological applications.
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Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
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Purification: Upon completion, the desired conjugate can be purified using standard techniques such as column chromatography or HPLC.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For applications involving live cells or other systems where copper toxicity is a concern, a copper-free click chemistry approach is preferred. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a catalyst.
Protocol: General SPAAC Reaction
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Reagent Preparation: Dissolve the DBCO- or BCN-functionalized molecule and Trityl-PEG10-Azide in a biocompatible buffer (e.g., PBS) or a suitable organic solvent.
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Reaction Setup: Mix the two components in a reaction vessel.
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Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
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Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. The resulting conjugate can be purified by size-exclusion chromatography, dialysis, or HPLC.
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) workflow.
PROTAC Synthesis Workflow Example
A common strategy in PROTAC synthesis involves the sequential attachment of the E3 ligase ligand and the target protein ligand to the Trityl-PEG10-Azide linker. The following diagram illustrates a generalized solid-phase synthesis approach.
Caption: Generalized solid-phase synthesis workflow for a PROTAC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Trityl-PEG10-Azide is not provided in the search results, general precautions for handling azide-containing compounds should be followed. Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this can liberate highly toxic hydrazoic acid gas. Always consult the supplier-specific SDS for detailed safety information before use.
